molecular formula C23H19NO5 B6263800 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoic acid CAS No. 503470-72-2

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoic acid

Cat. No. B6263800
CAS RN: 503470-72-2
M. Wt: 389.4
InChI Key:
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Description

The compound “4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoic acid” is a complex organic molecule. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines . The presence of the carboxylic acid and hydroxy groups suggest that this compound could participate in various chemical reactions involving these functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic fluorene ring system, the flexible methylene linker, the rigid amide bond, and the aromatic ring of the hydroxybenzoic acid. These features could influence the compound’s conformational behavior and its interactions with other molecules .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The Fmoc group could be removed under mildly acidic conditions, revealing a free amine. The carboxylic acid could react with bases to form salts, or with alcohols to form esters. The hydroxy group could potentially be involved in reactions such as ether formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups such as the amide and carboxylic acid could enhance solubility in polar solvents. The compound’s fluorescence properties could be influenced by the fluorene group .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a building block for peptide synthesis, then its role would be to add a specific amino acid residue to the growing peptide chain .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Based on similar compounds, it could potentially be harmful if ingested, inhaled, or in contact with skin .

Future Directions

The utility of this compound would likely depend on its intended application. If it’s a building block for peptide synthesis, then future research could explore its use in the synthesis of novel peptides. Alternatively, if the compound exhibits interesting physical or chemical properties, these could be explored in more detail .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoic acid' involves the protection of the hydroxyl group on 3-hydroxybenzoic acid, followed by the coupling of the protected acid with the amine group of fluorenylmethoxycarbonyl (Fmoc)-protected amino methyl group. The Fmoc group is then removed, and the resulting compound is deprotected to yield the final product.", "Starting Materials": [ "3-hydroxybenzoic acid", "9H-fluorene-9-methanol", "N,N-dimethylformamide (DMF)", "N,N-diisopropylethylamine (DIPEA)", "N-hydroxysuccinimide (NHS)", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "Fmoc-protected amino methyl group" ], "Reaction": [ "Protection of the hydroxyl group on 3-hydroxybenzoic acid using a protecting group such as methyl or ethyl", "Activation of the carboxylic acid group on the protected 3-hydroxybenzoic acid using EDC and NHS", "Coupling of the activated acid with the amine group of Fmoc-protected amino methyl group in the presence of DIPEA and DMF", "Removal of the Fmoc group using a base such as piperidine", "Deprotection of the resulting compound to yield the final product" ] }

CAS RN

503470-72-2

Product Name

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoic acid

Molecular Formula

C23H19NO5

Molecular Weight

389.4

Purity

95

Origin of Product

United States

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